molecular formula C20H19N5O2 B11028559 2-(4-methoxy-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

2-(4-methoxy-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

Cat. No.: B11028559
M. Wt: 361.4 g/mol
InChI Key: QSLFEWGSWWZYKL-UHFFFAOYSA-N
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Description

This compound is a hybrid molecule featuring a 4-methoxyindole core linked via an acetamide bridge to a 4-(1H-1,2,4-triazol-1-ylmethyl)phenyl group. The triazole moiety enhances metabolic stability and provides opportunities for hydrogen bonding, which is critical for target engagement .

Properties

Molecular Formula

C20H19N5O2

Molecular Weight

361.4 g/mol

IUPAC Name

2-(4-methoxyindol-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C20H19N5O2/c1-27-19-4-2-3-18-17(19)9-10-24(18)12-20(26)23-16-7-5-15(6-8-16)11-25-14-21-13-22-25/h2-10,13-14H,11-12H2,1H3,(H,23,26)

InChI Key

QSLFEWGSWWZYKL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

Preparation Methods

Preparation of 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline

Procedure :

  • Starting Material : 4-Aminobenzyl chloride (10 mmol) is reacted with 1H-1,2,4-triazole (12 mmol) in dimethylformamide (DMF) under nitrogen.

  • Conditions : Potassium carbonate (15 mmol) is added, and the mixture is stirred at 80°C for 12 hours.

  • Workup : The reaction is quenched with ice water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate, 3:1).
    Yield : 68–72%.

ParameterValue
SolventDMF
BaseK₂CO₃
Temperature80°C
Reaction Time12 hours

Synthesis of 2-Chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

Procedure :

  • Starting Material : 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline (10 mmol) is dissolved in dichloromethane (DCM) with triethylamine (12 mmol).

  • Reaction : Chloroacetyl chloride (12 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 4 hours.

  • Purification : The crude product is washed with 5% HCl, dried over Na₂SO₄, and recrystallized from ethanol.
    Yield : 82–85%.

ParameterValue
SolventDCM
BaseEt₃N
Temperature0°C → RT
Reaction Time4 hours

Synthesis of 2-(4-Methoxy-1H-indol-1-yl)acetic Acid

Procedure :

  • Alkylation : 4-Methoxyindole (10 mmol) is reacted with ethyl bromoacetate (12 mmol) in DMF using sodium hydride (60% dispersion, 12 mmol) at 0°C for 2 hours.

  • Hydrolysis : The ester intermediate is hydrolyzed with NaOH (2M) in ethanol/water (1:1) at reflux for 6 hours.

  • Isolation : Acidified with HCl, filtered, and dried.
    Yield : 75–80%.

ParameterValue
SolventDMF
BaseNaH
Hydrolysis AgentNaOH (2M)
Reaction Time6 hours

Coupling Strategies for Final Product

Nucleophilic Substitution Route

Procedure :

  • Reaction : 2-Chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide (10 mmol) is reacted with 4-methoxyindole (12 mmol) in DMF using NaH (12 mmol) at 60°C for 6 hours.

  • Workup : Quenched with water, extracted with ethyl acetate, and purified via column chromatography (DCM/methanol, 9:1).
    Yield : 60–65%.

ParameterConventional MethodMicrowave-Assisted
SolventDMFDMF
Temperature60°C100°C
Reaction Time6 hours20 minutes
Yield60–65%70–75%

Optimization Note : Microwave irradiation reduces reaction time by 95% and improves yield by 10–15%.

Amide Coupling Route

Procedure :

  • Activation : 2-(4-Methoxy-1H-indol-1-yl)acetic acid (10 mmol) is converted to its acid chloride using thionyl chloride (15 mmol) in DCM.

  • Coupling : The acid chloride is reacted with 4-(1H-1,2,4-triazol-1-ylmethyl)aniline (10 mmol) in pyridine at 0°C for 2 hours.

  • Isolation : Precipitated with ice water, filtered, and recrystallized from ethanol.
    Yield : 70–75%.

ParameterValue
Coupling AgentSOCl₂
SolventDCM/pyridine
Temperature0°C → RT
Reaction Time2 hours

Comparative Analysis of Synthetic Routes

RouteAdvantagesLimitationsYield Range
Nucleophilic SubstitutionFewer steps, scalableModerate yields60–75%
Amide CouplingHigh purity, controlledAcid chloride handling70–75%

Key Findings :

  • Microwave-assisted methods significantly enhance efficiency in substitution reactions.

  • Amide coupling avoids indole alkylation challenges but requires moisture-sensitive intermediates.

Critical Reaction Parameters

Solvent and Base Optimization

  • DMF vs. Acetonitrile : DMF improves solubility of intermediates but may require higher temperatures. Acetonitrile offers faster kinetics for substitution reactions.

  • Base Selection : NaH outperforms K₂CO₃ in deprotonating indole for nucleophilic substitution, reducing side products.

Catalytic Systems

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) enhances reaction rates in biphasic systems (water/DCM) for triazole alkylation.

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Microreactors enable rapid mixing and heat transfer, reducing reaction times for steps like chloroacetylation (yield: 85–90%).

  • Purification : Simulated moving bed (SMB) chromatography improves throughput for final product isolation.

Challenges and Mitigation Strategies

  • Indole Reactivity : 1-Position alkylation competes with 3-position substitution. Using bulky bases (e.g., LDA) directs selectivity to the 1-position.

  • Triazole Stability : Triazole-methyl groups are prone to oxidation. Reactions under nitrogen atmosphere prevent degradation .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group on the indole ring can undergo oxidation to form a hydroxyl group.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 2-(4-hydroxy-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide.

    Reduction: Formation of 2-(4-methoxy-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]ethylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of indole compounds exhibit significant anticancer activity. Studies have demonstrated that 2-(4-methoxy-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide can induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have shown cytotoxic effects against breast cancer and leukemia cells by disrupting cellular signaling pathways involved in proliferation and survival .

Antimicrobial Activity

The triazole moiety in the compound is known for its antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism of action likely involves the inhibition of key metabolic pathways in microbial cells .

Antitubercular Activity

Given the rise of multidrug-resistant tuberculosis, compounds with potential antitubercular activity are of great interest. Indole derivatives have been investigated for their efficacy against Mycobacterium tuberculosis. Research indicates that compounds similar to this compound may inhibit vital enzymes necessary for the survival of the bacterium .

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

  • Synthesis of Indole Derivative : The starting material can be synthesized through Fischer indole synthesis or other cyclization methods.
  • Formation of Triazole Ring : This can be achieved using click chemistry techniques that allow for efficient coupling reactions.
  • Acetamide Formation : The final step involves the reaction of the indole derivative with a suitable acetic acid derivative under controlled conditions to form the acetamide linkage.

Study on Anticancer Effects

A study published in Pharmaceutical Research evaluated the anticancer effects of various indole derivatives on human cancer cell lines. The results indicated that compounds structurally related to this compound exhibited significant inhibition of cell growth and induced apoptosis through mitochondrial pathways .

Antimicrobial Evaluation

In another study published in Journal of Medicinal Chemistry, researchers tested a series of indole-based compounds against Staphylococcus aureus and Escherichia coli. The results showed that the tested compounds had minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, highlighting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(4-methoxy-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and triazole moieties allow for strong binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of acetamide-linked heterocycles. Key analogues include:

Compound Core Structure Substituents Key Features Reference
Target Compound 4-Methoxyindole + acetamide + triazole - 4-OCH₃ on indole
- Triazole-CH₂ on phenyl
Balanced lipophilicity; potential for dual H-bonding (triazole and acetamide)
N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) 5-Methoxyindole + acetamide - 3-Cl,4-F on phenyl
- 4-Cl-benzoyl on indole
Enhanced halogen bonding; higher cytotoxicity (IC₅₀: 1.2 µM vs. leukemia)
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Triazole + acetamide + naphthyl - Naphthyl-O-CH₂-triazole
- Unsubstituted phenyl
Increased aromatic stacking potential; moderate antifungal activity
2-{4-[(1-(p-Chlorobenzoyl)benzimidazol-2-yl-thio)methyl]-1H-1,2,3-triazol-1-yl}-N-(p-nitrophenyl)acetamide (17) Benzimidazole + triazole + acetamide - p-NO₂ on phenyl
- p-Cl-benzoyl on benzimidazole
High HCV inhibition (EC₅₀: 0.8 µM) due to nitro group’s electron-withdrawing effect

Physicochemical Properties

  • Lipophilicity (LogP) : The 4-methoxyindole and triazole groups likely give the target a LogP of ~3.2 (predicted via ChemDraw), comparable to 10j (LogP: 3.5) but lower than naphthyl-containing 6a (LogP: 4.1) .
  • Solubility : The acetamide bridge and polar triazole may improve aqueous solubility (>50 µM) over purely aromatic analogs.

SAR Insights

  • Indole Substitution : 5-Methoxy or 4-chloro substituents (as in 10j) enhance DNA intercalation but reduce metabolic stability. The target’s 4-methoxy group balances activity and stability .
  • Triazole Position : 1,2,4-Triazoles (target) vs. 1,2,3-triazoles (6a): The former offers better metabolic resistance due to reduced ring strain .

Biological Activity

The compound 2-(4-methoxy-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H23N3O2C_{22}H_{23}N_3O_2 with a molecular weight of 361.44 g/mol . Its structure features an indole moiety linked to a triazole ring, which is significant in determining its biological properties.

PropertyValue
Molecular FormulaC22H23N3O2
Molecular Weight361.44 g/mol
LogP3.9029
Polar Surface Area35.061 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. The presence of the methoxy group on the indole ring is believed to enhance the compound's efficacy against various cancer cell lines.

  • Mechanism of Action : The compound is thought to induce apoptosis in cancer cells through multiple pathways, including the inhibition of tubulin polymerization and disruption of the cell cycle at the G2/M phase. This mechanism is crucial for its potential as an anticancer agent.
  • Case Studies :
    • In vitro studies demonstrated that related compounds exhibited IC50 values ranging from 10 µM to 30 µM against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .
    • A related compound showed a G2/M phase arrest and induced apoptosis in MCF-7 cells, suggesting that similar mechanisms might be applicable to our compound .

Neurological Activity

The triazole component in the structure has been associated with neuroprotective effects. Compounds containing triazole rings have demonstrated potential in treating neurological disorders due to their ability to inhibit acetylcholinesterase (AChE), which is implicated in Alzheimer's disease.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the indole and triazole rings significantly affect biological activity:

  • Indole Modifications : Substituents on the indole ring can enhance binding affinity to biological targets.
  • Triazole Variants : Alterations in the triazole structure can modify pharmacokinetic properties and improve therapeutic efficacy.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 2-(4-methoxy-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide?

The synthesis typically involves multi-step reactions, including coupling indole derivatives with functionalized acetamides. Key steps may include:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, as demonstrated in analogous compounds .
  • Solvent and Catalyst Optimization : Use of polar aprotic solvents (e.g., DMSO or acetonitrile) and catalysts like copper sulfate/sodium ascorbate for triazole formation .
  • Temperature Control : Reflux conditions (e.g., 150°C under oil bath) to ensure high yields, with reaction progress monitored via TLC or HPLC .

Q. How can structural integrity and purity be validated during synthesis?

  • Spectroscopic Techniques :
    • NMR (¹H/¹³C) : To confirm substituent positions and detect impurities (e.g., verifying methoxy and triazole-methyl groups) .
    • HRMS : For accurate molecular weight confirmation .
  • Chromatography : HPLC or column chromatography to isolate pure fractions, with purity assessed via TLC (Rf values) .

Q. What analytical methods are suitable for characterizing thermal stability and phase transitions?

  • Differential Scanning Calorimetry (DSC) : Determines melting points and thermal decomposition profiles .
  • Thermogravimetric Analysis (TGA) : Assesses weight loss under controlled heating, critical for storage and formulation studies .

Advanced Research Questions

Q. How can molecular docking simulations predict the compound’s interaction with biological targets (e.g., Bcl-2/Mcl-1)?

  • Target Selection : Prioritize proteins implicated in apoptosis (e.g., Bcl-2 family) based on structural analogs showing anticancer activity .
  • Software Tools : Use AutoDock Vina or Schrödinger Suite for docking, with binding affinity calculated via scoring functions .
  • Validation : Compare predicted binding poses with crystallographic data of known inhibitors to refine models .

Q. What strategies resolve discrepancies in bioactivity data across different assay systems?

  • Assay Standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin) to minimize variability .
  • Mechanistic Profiling : Combine enzymatic assays (e.g., caspase activation) with cellular viability assays to distinguish direct vs. indirect effects .
  • Data Normalization : Express results as % inhibition relative to baseline, accounting for solvent interference (e.g., DMSO controls) .

Q. How does the electronic nature of substituents (e.g., methoxy vs. fluoro) influence reactivity in nucleophilic substitutions?

  • Computational Analysis : Density Functional Theory (DFT) to calculate electron density maps and predict sites for electrophilic attack .
  • Experimental Validation : Compare reaction rates under identical conditions (e.g., SN2 with K₂CO₃ in DMF) for methoxy (electron-donating) vs. fluoro (electron-withdrawing) analogs .

Q. What methodologies identify degradation products under physiological conditions?

  • Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic conditions .
  • LC-MS/MS : Fragment pattern analysis to trace degradation pathways, focusing on labile groups (e.g., acetamide cleavage) .

Data Contradiction Analysis

Q. How to address conflicting results in cytotoxicity studies between in vitro and in vivo models?

  • Pharmacokinetic Profiling : Measure plasma concentrations and tissue distribution to identify bioavailability limitations .
  • Metabolite Screening : Use LC-MS to detect active/inactive metabolites that may explain reduced efficacy in vivo .
  • Species-Specific Factors : Compare target protein homology (e.g., human vs. murine Bcl-2) to assess translational relevance .

Q. What experimental designs mitigate batch-to-batch variability in biological activity?

  • Strict Synthetic Protocols : Document reaction parameters (e.g., stoichiometry, stirring rate) to ensure reproducibility .
  • Quality Control (QC) : Implement batch-specific NMR and HRMS profiling to detect impurities (>95% purity threshold) .
  • Biological Replicates : Use triplicate assays with independent compound batches to confirm consistency .

Methodological Resources

  • Synthetic Protocols : Multi-step organic synthesis with CuAAC , solvent optimization .
  • Analytical Tools : NMR , HRMS , DSC/TGA .
  • Computational Tools : AutoDock , DFT .

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